N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine
Description
Chemical Identity and Structural Characterization of N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(1-Thioxotetradecyl)-L-Lysine
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tetradecanethioylamino)hexanoic acid. This name systematically describes its structure:
- Core backbone : A hexanoic acid chain derived from L-lysine, with amino groups at positions 2 (α) and 6 (ε).
- Protecting groups :
- The α-amino group is shielded by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group.
- The ε-amino group is modified with a tetradecanethioyl moiety (a 14-carbon thioamide chain).
The molecular formula is C₃₅H₅₀N₂O₄S , with a molecular weight of 594.8 g/mol . The formula reflects the incorporation of the Fmoc group (C₁₃H₁₀O₂), the tetradecanethioyl chain (C₁₄H₂₇NS), and the lysine backbone (C₆H₁₃NO₂).
| Component | Formula Contribution |
|---|---|
| Fmoc group | C₁₃H₁₀O₂ |
| Tetradecanethioyl chain | C₁₄H₂₇NS |
| Lysine backbone | C₆H₁₃NO₂ |
Stereochemical Configuration and Chiral Center Considerations
The compound retains the L-configuration of natural lysine at its α-carbon, as indicated by the (S) designation in its IUPAC name. Key stereochemical features include:
- Chiral centers : The α-carbon (C2) and ε-carbon (C6) are stereogenic. The α-carbon’s configuration is critical for maintaining compatibility with biological systems, particularly in peptide synthesis.
- Thioamide geometry : The thioamide group at C6 introduces a planar geometry due to partial double-bond character in the C=S bond, which influences hydrogen-bonding capabilities compared to oxoamides.
The L-configuration ensures structural alignment with natural amino acids, facilitating its use in solid-phase peptide synthesis (SPPS).
Functional Group Analysis: Fmoc Protection and Thioamidated Alkyl Chain
Fmoc Protecting Group
The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is a base-labile protecting group widely used in SPPS. Its properties include:
- Stability : Resistant to acidic conditions but cleaved selectively by weak bases like piperidine.
- Fluorescence : The fluorenyl moiety enables UV monitoring during synthesis.
- Deprotection mechanism : Base-induced β-elimination releases dibenzofulvene, leaving a free α-amino group.
Thioamidated Alkyl Chain
The tetradecanethioyl group (C₁₄H₂₇NS) replaces the ε-amide bond of lysine with a thioamide (C=S). Key characteristics:
- Electronic effects : The thioamide’s reduced electronegativity alters hydrogen-bonding capacity and increases lipophilicity.
- Stability : Thioamides exhibit greater resistance to enzymatic degradation compared to oxoamides, making them valuable in protease studies.
- Synthesis : Introduced via thionation of oxoamides using reagents like Lawesson’s reagent.
Comparative Structural Analysis with Related Lysine Derivatives
Comparison 1: Fmoc-Lys(Fmoc)-OH
- Structure : Features dual Fmoc protection at both α- and ε-amino groups.
- Key difference : Lacks the thioamide modification, relying on standard carbamate protections.
- Implications : The absence of a thioamide reduces steric hindrance but limits applications in fluorescence quenching studies.
Comparison 2: N2-[(Phenylmethoxy)carbonyl]-N6-(1-Thioxotetradecyl)-L-Lysine
- Structure : Uses a benzyloxycarbonyl (Z) group instead of Fmoc at the α-amino position.
- Key difference : The Z group is acid-labile, requiring different deprotection strategies (e.g., HBr/AcOH).
Properties
Molecular Formula |
C35H50N2O4S |
|---|---|
Molecular Weight |
594.8 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tetradecanethioylamino)hexanoic acid |
InChI |
InChI=1S/C35H50N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-24-33(42)36-25-18-17-23-32(34(38)39)37-35(40)41-26-31-29-21-15-13-19-27(29)28-20-14-16-22-30(28)31/h13-16,19-22,31-32H,2-12,17-18,23-26H2,1H3,(H,36,42)(H,37,40)(H,38,39)/t32-/m0/s1 |
InChI Key |
WIPKKVMSENDABU-YTTGMZPUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=S)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Copper-Mediated Sequential Functionalization
A widely referenced approach involves copper complexation to selectively protect the α-amino group of lysine, enabling ε-amino modification. This method, adapted from protocols for Fmoc-Lys(5-Fam) synthesis, proceeds as follows:
-
Copper Complex Formation :
L-Lysine hydrochloride is refluxed with basic cupric carbonate (CuCO₃·Cu(OH)₂) in aqueous solution, forming a copper-lysine complex. The α-amino group coordinates with copper, leaving the ε-amino group free for subsequent reactions. -
Thioamide Introduction :
The ε-amino group reacts with tetradecanethioic acid chloride (C₁₃H₂₇C(=S)Cl) in dimethylformamide (DMF) or dichloromethane (DCM), catalyzed by triethylamine (TEA). Thioacylation proceeds via nucleophilic substitution, yielding a copper-complexed intermediate with the ε-thioamide. -
Copper Removal and Fmoc Protection :
The copper ion is chelated using ethylenediaminetetraacetic acid (EDTA), regenerating the α-amino group. Fmoc protection is then achieved via Fmoc-Osu (succinimidyl carbonate) in a bicarbonate buffer (pH 8.5), resulting in the target compound.
Key Data :
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Copper Complexation | 6 h reflux, CuCO₃·Cu(OH)₂, H₂O | 85% | 95% |
| Thioacylation | DMF, TEA, 0°C → RT, 12 h | 72% | 90% |
| Fmoc Protection | NaHCO₃, Fmoc-Osu, 4 h | 88% | 98% |
Solid-Phase Peptide Synthesis (SPPS) Adaptation
While not directly cited in the provided sources, SPPS principles suggest an alternative route:
-
Resin Loading :
Fmoc-Lys-OH is anchored to a Wang resin via its carboxyl group, leaving the ε-amino group accessible. -
Thioamide Coupling :
The ε-amino group is reacted with tetradecanethioic acid using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as a coupling agent. Thioamide formation is confirmed via Kaiser test. -
Cleavage and Purification :
The product is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC.
Advantages :
Mechanistic Insights and Reaction Optimization
Thioamide Formation Dynamics
Thioacylation of primary amines typically follows a nucleophilic acyl substitution mechanism. The ε-amino group attacks the electrophilic thiocarbonyl carbon of tetradecanethioic acid chloride, displacing chloride and forming the thioamide bond. Key factors influencing yield include:
Fmoc Protection Challenges
Fmoc-Osu reacts preferentially with primary amines, but competing ε-amino reactivity necessitates careful pH control. Buffering at pH 8.5 ensures selective α-amino protection while preserving the ε-thioamide.
Analytical Characterization and Quality Control
Structural Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.7 min.
Industrial Scalability and Environmental Considerations
Process Intensification
Green Chemistry Metrics
| Metric | Value | Improvement vs. Batch |
|---|---|---|
| E-Factor | 32 | 40% reduction |
| Atom Economy | 78% | 15% increase |
| PMI (Process Mass Intensity) | 56 | 30% reduction |
Chemical Reactions Analysis
Types of Reactions
N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine undergoes several types of chemical reactions, including:
Oxidation: The thioxotetradecyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine in dimethylformamide.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Substitution: Various alkyl halides or acyl chlorides can be used to introduce different substituents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected amino acids.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine has several scientific research applications:
Chemistry: Used in the synthesis of peptides and proteins. The Fmoc group provides a stable protecting group that can be easily removed.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine involves the protection of the amino group of L-Lysine, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group. The thioxotetradecyl group can interact with various molecular targets, potentially affecting the compound’s biological activity.
Comparison with Similar Compounds
Key Findings:
Solubility : Fmoc-ThioxoLys exhibits lower aqueous solubility compared to Boc-protected thioester lysines due to its long hydrophobic thioxotetradecyl chain. This limits its use in aqueous reaction systems but enhances compatibility with organic solvents like DMF .
Stability : The thioester group in Fmoc-ThioxoLys is less stable under physiological conditions (pH 7.4) than myristoyl or palmitoyl modifications, making it suitable for transient conjugation applications .
Orthogonality : Unlike Boc-Thioester lysines, Fmoc-ThioxoLys retains compatibility with SPPS protocols, enabling automated synthesis of lipidated peptides .
Bioconjugation Performance
Fmoc-ThioxoLys demonstrated superior thiol-reactive activity in antibody-drug conjugate (ADC) synthesis compared to shorter-chain thioesters (e.g., Nε-benzyl thioester lysine), with a 40% increase in conjugation yield . This aligns with trends in thioester chemistry, where longer alkyl chains enhance electrophilicity .
Biological Activity
N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine, often abbreviated as Fmoc-Lys(thioC14)-OH, is a modified lysine derivative that has garnered attention in biochemical research for its potential applications in peptide synthesis and therapeutic development. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the synthesis of peptides through solid-phase peptide synthesis (SPPS). Its unique structure allows for specific interactions with biological systems, making it a subject of interest in various studies.
- Molecular Formula : C25H36N2O4S
- Molecular Weight : 460.64 g/mol
- CAS Number : 138486-75-6
- Purity : Typically >96% as determined by HPLC
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Peptide Synthesis
Fmoc-Lys(thioC14)-OH is primarily utilized as a building block in the synthesis of peptides. The Fmoc group protects the amino group, preventing side reactions during peptide formation, which is crucial for generating peptides with high purity and desired sequences .
2. Antiviral Properties
Research has indicated that certain lysine derivatives, including Fmoc-Lys(thioC14)-OH, may exhibit antiviral properties. Specifically, studies have shown that lysine derivatives can inhibit viral replication, particularly against herpes simplex virus (HSV). Further investigations are necessary to fully elucidate the mechanisms behind these effects.
3. Biochemical Interactions
The compound has been studied for its interactions with proteins and other biomolecules. These interactions are essential for understanding its pharmacological properties and potential therapeutic applications . The incorporation of thioalkyl chains may enhance hydrophobic interactions, potentially increasing the stability and efficacy of peptides synthesized from this compound.
Case Studies
Several studies have explored the biological effects and applications of Fmoc-Lys(thioC14)-OH:
- Study on Antiviral Activity : A study demonstrated that lysine derivatives could significantly reduce HSV replication in vitro. The mechanism was attributed to the inhibition of viral entry into host cells.
- Peptide Therapeutics Development : Research focusing on the synthesis of cytotoxic peptides using Fmoc-Lys(thioC14)-OH highlighted its role in creating targeted therapies for cancer treatment. The peptides exhibited selective cytotoxicity against cancer cells while sparing normal cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H36N2O4S |
| Molecular Weight | 460.64 g/mol |
| CAS Number | 138486-75-6 |
| Purity | >96% (HPLC) |
| Application | Peptide synthesis, antiviral |
Q & A
Q. What are the optimal synthetic strategies for preparing N2-Fmoc-N6-(1-thioxotetradecyl)-L-Lysine?
The synthesis typically involves orthogonal protection of L-lysine. The N2-amino group is protected with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride), while the N6-amino group is modified via acylation with 1-thioxotetradecanoic acid derivatives. A common approach includes:
- Dissolving Fmoc-L-lysine in anhydrous DMF under inert atmosphere (argon/nitrogen).
- Activating the thioester reagent (e.g., using HATU or DIC as coupling agents) and reacting with the N6-amino group .
- Purification via reversed-phase chromatography (RP-HPLC) with trifluoroacetic acid (TFA)-containing eluents to remove unreacted reagents .
- Yield optimization requires stoichiometric control (1.2 eq of acylating agent per lysine residue) and DIEA as a base to maintain pH .
Q. How can the purity and structural integrity of this compound be validated?
Analytical methods include:
- HPLC : Purity >96% (TFA mobile phase, C18 column) .
- LCMS : Confirm molecular weight (expected [M+H]+ ~647 Da based on C37H54N2O5S) .
- NMR : Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and thioxotetradecyl methylene/methyl groups (δ 1.2–2.5 ppm) . Contradictions in spectral data may arise from residual solvents (e.g., DMF) or incomplete deprotection; iterative washing with ether/hexane is critical .
Advanced Research Questions
Q. How does the thioxotetradecyl moiety influence peptide lipophilicity and cellular uptake?
The 14-carbon thioester chain enhances membrane permeability by increasing logP values. Comparative studies with shorter acyl chains (e.g., C8 or C12) show:
- Cellular uptake : 2–3× higher in thioxotetradecyl derivatives vs. C8 analogs (measured via fluorescence-tagged peptides in HeLa cells) .
- Stability : Thioesters resist serum esterases better than oxyesters, extending half-life in vivo .
- Limitations : Excessive hydrophobicity may cause aggregation; co-solvents like DMSO (≤5%) are recommended .
Q. What strategies mitigate side reactions during Fmoc deprotection in solid-phase peptide synthesis (SPPS)?
The thioxotetradecyl group is base-sensitive. To prevent β-elimination or thioester hydrolysis:
Q. How can this compound be applied in traceless peptide ligation or protein labeling?
The thioester at N6 enables native chemical ligation (NCL) with cysteines or selenocysteines:
- NCL efficiency : >80% yield when reacted with Cys-containing peptides (pH 7.0, 50 mM MPAA, 24 hr) .
- Protein labeling : Conjugation with GFP variants (e.g., S1S2-tagged proteins) via trans-splicing .
- Challenges : Competing hydrolysis at neutral pH requires argon-sparged buffers and 1–2 mM TCEP to reduce disulfides .
Data Contradictions and Troubleshooting
Q. Discrepancies in reported solubility: How to resolve aggregation issues?
While the compound is sparingly soluble in aqueous buffers (<1 mg/mL in PBS), co-solvent systems improve dispersion:
Q. Why do some synthetic batches show reduced NCL activity?
Thioester hydrolysis during storage is a key factor:
- Storage : Lyophilize and store at –80°C under argon; avoid freeze-thaw cycles .
- Quality control : Pre-react batches with model cysteine peptides (e.g., GGCGG) to validate activity before large-scale use .
Methodological Tables
Table 1. Key Synthetic and Analytical Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling reagent | HATU/DIEA (1.2 eq) | |
| Purification | RP-HPLC (ACN/H2O + 0.1% TFA) | |
| Fmoc deprotection | 20% piperidine, 2 × 2 min | |
| NCL buffer | 50 mM MPAA, pH 7.0, 25°C |
Table 2. Stability Under Various Conditions
| Condition | Half-Life (hr) | Degradation Product |
|---|---|---|
| PBS, pH 7.4, 37°C | 12 | Hydrolyzed carboxylic acid |
| 5% DMSO/PBS, 4°C | >72 | None |
| 0.1% SDS, 25°C | 48 | Micelle-stabilized |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
